IFosfamide impurity B
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Overview
Description
Ifosfamide impurity B, also known as Bis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphate, is a chemical compound with the empirical formula C10H24Cl2N2O7P2 and a molecular weight of 417.16 g/mol . It is classified as an impurity of Ifosfamide, a chemotherapeutic agent used in the treatment of various cancers .
Scientific Research Applications
Ifosfamide impurity B is primarily used in pharmaceutical research as a reference standard for the identification and purity testing of Ifosfamide . Its applications extend to:
Chemistry: Used in analytical chemistry for method development and validation.
Biology: Studied for its biological interactions and potential effects on cellular processes.
Medicine: Investigated for its role as an impurity in Ifosfamide formulations and its potential impact on drug efficacy and safety.
Mechanism of Action
- Ifosfamide is an alkylating and immunosuppressive agent used in chemotherapy for various cancers, including testicular cancer, ovarian cancer, cervical cancer, osteosarcoma, bladder cancer, small cell lung cancer, and non-Hodgkin’s lymphoma .
- The exact target of Ifosfamide impurity B remains unclear. However, Ifosfamide itself requires biotransformation in the liver by mixed-function oxidases (cytochrome P450 system) before it becomes active .
- The exact physiological mechanism of the autoinduction of Ifosfamide is unknown, but similar mechanisms have been reported for other compounds .
Target of Action
Mode of Action
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
IFosfamide impurity B interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. The specific isoenzymes responsible for its metabolism have not been fully identified, but their identification could lead to an improved efficacy/toxicity ratio by modulating the metabolic pathways .
Molecular Mechanism
It’s known that Ifosfamide, the parent compound, requires biotransformation in the liver by mixed-function oxidases (cytochrome P450 system) before it becomes active
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ifosfamide impurity B involves the reaction of 3-[(2-chloroethyl)amino]propyl groups with dihydrogen diphosphate. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production of this compound follows stringent guidelines to maintain purity and consistency. The process involves large-scale chemical reactions under controlled environments, often using automated systems to monitor and adjust reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Ifosfamide impurity B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can alter the chemical structure, leading to the formation of reduced derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur, replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia. Reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Comparison with Similar Compounds
Ifosfamide impurity B can be compared with other impurities and related compounds, such as:
Ifosfamide impurity F: Another impurity of Ifosfamide with a different chemical structure and properties.
Indapamide impurity B: An impurity of Indapamide, used in the treatment of hypertension.
Fluorouracil impurity B: An impurity of Fluorouracil, a chemotherapeutic agent.
Uniqueness
What sets this compound apart is its specific chemical structure and its role as an impurity in Ifosfamide formulations. Its presence and concentration need to be carefully monitored to ensure the safety and efficacy of Ifosfamide as a therapeutic agent .
Properties
IUPAC Name |
[3-(2-chloroethylamino)propoxy-hydroxyphosphoryl] 3-(2-chloroethylamino)propyl hydrogen phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24Cl2N2O7P2/c11-3-7-13-5-1-9-19-22(15,16)21-23(17,18)20-10-2-6-14-8-4-12/h13-14H,1-10H2,(H,15,16)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHIKWVFLYAVGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCCl)COP(=O)(O)OP(=O)(O)OCCCNCCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2O7P2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
241482-18-8 |
Source
|
Record name | Bis(3-((2-chloroethyl)amino)propyl) dihydrogen diphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0241482188 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BIS(3-((2-CHLOROETHYL)AMINO)PROPYL) DIHYDROGEN DIPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SSH96NK47Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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